8-(Trifluoromethoxy)-3,4-dihydrobenzo[b]thiepin-5(2H)-one
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Overview
Description
8-(Trifluoromethoxy)-3,4-dihydrobenzo[b]thiepin-5(2H)-one is a compound that features a trifluoromethoxy group attached to a dihydrobenzo[b]thiepin core. The trifluoromethoxy group is known for its unique properties, including high electronegativity and lipophilicity, which can significantly influence the biological activity and chemical behavior of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Trifluoromethoxy)-3,4-dihydrobenzo[b]thiepin-5(2H)-one typically involves the introduction of the trifluoromethoxy group into the benzo[b]thiepin structure. This can be achieved through various trifluoromethoxylation reactions. Recent advances have made it possible to use innovative reagents to facilitate these reactions under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve scalable and efficient synthetic routes that minimize the use of hazardous reagents and maximize yield. The use of continuous flow reactors and automated synthesis platforms could be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
8-(Trifluoromethoxy)-3,4-dihydrobenzo[b]thiepin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while substitution could introduce a variety of functional groups .
Scientific Research Applications
8-(Trifluoromethoxy)-3,4-dihydrobenzo[b]thiepin-5(2H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-(Trifluoromethoxy)-3,4-dihydrobenzo[b]thiepin-5(2H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s ability to interact with biological molecules, potentially affecting enzyme activity, receptor binding, and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
8-Trifluoromethoxyquinoline-5-boronic acid: Another compound featuring the trifluoromethoxy group, used in proteomics research.
10-(4-Methylpiperazino)dibenzo[b,f]thiepin: A related compound with neurotropic and psychotropic properties.
Uniqueness
8-(Trifluoromethoxy)-3,4-dihydrobenzo[b]thiepin-5(2H)-one is unique due to its specific structure and the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H9F3O2S |
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Molecular Weight |
262.25 g/mol |
IUPAC Name |
8-(trifluoromethoxy)-3,4-dihydro-2H-1-benzothiepin-5-one |
InChI |
InChI=1S/C11H9F3O2S/c12-11(13,14)16-7-3-4-8-9(15)2-1-5-17-10(8)6-7/h3-4,6H,1-2,5H2 |
InChI Key |
AIYVFKVOYQELNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C(C=C(C=C2)OC(F)(F)F)SC1 |
Origin of Product |
United States |
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